REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][N:4]=1.ClC1C=CC(O[CH2:18][C:19]#[N:20])=CC=1.CC([O-])(C)C.[K+].Cl>O1CCCC1>[CH3:1][O:2][C:3]1[N:4]=[C:5]([CH2:18][C:19]#[N:20])[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][CH:8]=1 |f:2.3|
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC#N)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for three hours at a temperature of from −10 to −15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at a temperature below −10° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at —10° C
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After driving over magnesium sulphate and evaporation
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography over silica gel (eluant:petroleum ether/ethyl acetate, 2:1)
|
Type
|
WASH
|
Details
|
After washing with a petroleum ether/diethyl ether mixture (2:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |